molecular formula C18H22N4O3S2 B4968022 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide

2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide

Cat. No. B4968022
M. Wt: 406.5 g/mol
InChI Key: QQZWCPOWPLRKOP-UHFFFAOYSA-N
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Description

2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule inhibitor of a protein called PIM1 kinase, which plays a crucial role in the development and progression of various cancers and other diseases.

Mechanism of Action

2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide binds to the ATP-binding site of PIM1 kinase, preventing its activation and subsequent downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, this compound has also been studied for its effects on other physiological processes. PIM1 kinase has been shown to play a role in the regulation of glucose metabolism and insulin signaling. This compound has been demonstrated to improve insulin sensitivity in obese mice, suggesting its potential use in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for PIM1 kinase, reducing the potential for off-target effects. However, this compound also has limitations, including its relatively short half-life and poor solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. One area of interest is the development of more potent and selective inhibitors of PIM1 kinase. Another area of research is the investigation of the effects of this compound on other physiological processes, such as inflammation and immune function. Additionally, the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of ongoing investigation.

Synthesis Methods

The synthesis of 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide involves several steps, including the reaction of 6-methyl-4-pyrimidinethiol with 4-(1-pyrrolidinylsulfonyl)benzene-1,2-diamine, followed by the addition of 2-chloro-N-(4-(trifluoromethyl)phenyl)propanamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. PIM1 kinase is overexpressed in various types of cancer, including prostate, breast, and leukemia. Inhibition of PIM1 kinase activity has been shown to induce apoptosis (cell death) in cancer cells, making it a promising target for cancer therapy. This compound has been demonstrated to inhibit PIM1 kinase activity in vitro and in vivo, leading to the suppression of tumor growth in animal models.

properties

IUPAC Name

2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-13-11-17(20-12-19-13)26-14(2)18(23)21-15-5-7-16(8-6-15)27(24,25)22-9-3-4-10-22/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZWCPOWPLRKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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